REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[C:5]2[S:10][C:9]([CH2:11][N:12]3[CH2:17][CH2:16][N:15]([C:18](=[O:22])[CH:19]([OH:21])[CH3:20])[CH2:14][CH2:13]3)=[C:8]([CH3:23])[C:6]=2[N:7]=1.[CH3:30][C:31]1([CH3:49])[C:35]([CH3:37])([CH3:36])[O:34][B:33]([C:38]2[C:39]([C:45]([F:48])([F:47])[F:46])=[N:40][C:41]([NH2:44])=[N:42][CH:43]=2)[O:32]1>>[CH3:36][C:35]1([CH3:37])[C:31]([CH3:30])([CH3:49])[O:32][B:33]([C:38]2[C:39]([C:45]([F:46])([F:47])[F:48])=[N:40][C:41]([NH2:44])=[N:42][CH:43]=2)[O:34]1.[NH2:44][C:41]1[N:40]=[C:39]([C:45]([F:48])([F:46])[F:47])[C:38]([C:2]2[N:3]=[C:4]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[C:5]3[S:10][C:9]([CH2:11][N:12]4[CH2:17][CH2:16][N:15]([C:18](=[O:22])[C@@H:19]([OH:21])[CH3:20])[CH2:14][CH2:13]4)=[C:8]([CH3:23])[C:6]=3[N:7]=2)=[CH:43][N:42]=1
|
Name
|
1-[4-(2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxy-propan-1-one
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C(C(C)O)=O)C)N2CCOCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C(=NC(=NC1)N)C(F)(F)F)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C(=NC(=NC1)N)C(F)(F)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)C(F)(F)F)C=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C([C@H](C)O)=O)C)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |